2-Hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde
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Overview
Description
2-Hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde is a natural product found in Bombax ceiba, Bombax anceps, and Pachira aquatica with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Guo-tong (2007) detailed the synthesis of a related compound, 6-Methoxy-2-naphthaldehyde, using Grignard reaction and bromination, methylation, and reduction methods. This research highlights the chemical processes involved in synthesizing similar naphthalene derivatives (Tong Guo-tong, 2007).
Biological Applications and Antioxidant Activities
- Hassanien et al. (2022) synthesized novel compounds, including naphthalene derivatives, for antioxidant and antitumor activities, demonstrating the potential biological applications of these compounds (Hassanien, Abd El-Ghani, & Elbana, 2022).
- Freitas et al. (2015) discovered new dihydrophenanthrenes with antitumor, antifungal, and allelopathic activities, underlining the diverse biological applications of naphthalene derivatives (Freitas et al., 2015).
Pharmaceutical and Medicinal Chemistry
- Wang et al. (2019) identified new naphthaldehyde derivatives with significant anti-tobacco mosaic virus (anti-TMV) activity, suggesting potential pharmaceutical applications (Wang et al., 2019).
- Matsushita et al. (2011) investigated the antioxidant and cytotoxic activities of naphthalene derivatives from Diospyros kaki, highlighting their potential in cancer treatment (Matsushita et al., 2011).
Chemical Reactions and Compounds Synthesis
- Acheson et al. (1978) described the synthesis and reactions of various indole derivatives, demonstrating the versatility of naphthalene compounds in chemical reactions (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1978).
- Adachi (1973) synthesized 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of eudalene, illustrating the chemical processes for modifying naphthalene structures (Adachi, 1973).
properties
CAS RN |
74636-01-4 |
---|---|
Product Name |
2-Hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde |
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-6-methyl-5,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C16H16O5/c1-7(2)9-5-11(18)10(6-17)13-12(9)14(19)8(3)16(21-4)15(13)20/h5-7,18H,1-4H3 |
InChI Key |
WTEOXZLDJRUGCX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2C=O)O)C(C)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2C=O)O)C(C)C)OC |
Other CAS RN |
74636-01-4 |
synonyms |
8-formyl-7-hydroxy-5-isopropyl-2-methoxy-3-methyl-1,4-naphthoquinone 8-formyl-HIMMNQ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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